To synthesize chiral 2-methylindoline cores without competing four-membered ring formation, researchers require a sterically hindered ortho-bromoaniline. 2-Bromo-N-(propan-2-yl)aniline (CAS 156643-24-2) is the mandatory precursor: • Enables enantioselective C(sp3)-H activation to form 2-methylindolines directly. • Prevents over-arylation in Buchwald-Hartwig, reducing purification costs. • Streamlines Larock indole/benzimidazole synthesis via pre-installed N-isopropyl group. Stable supply, global delivery.
2-Bromo-N-(propan-2-yl)aniline (CAS: 156643-24-2) is a sterically hindered, ortho-halogenated secondary aniline utilized as a high-value precursor in advanced organometallic synthesis and active pharmaceutical ingredient (API) manufacturing [1]. Its molecular architecture combines an ortho-bromo leaving group with a bulky N-isopropyl moiety, providing a precise steric environment that dictates regioselectivity in cross-coupling reactions. Furthermore, the N-isopropyl group supplies a high local density of primary C(sp3)-H bonds, making this compound an optimal substrate for palladium-catalyzed intramolecular C-H activation[2]. For procurement teams, this compound is not merely a generic building block but a structurally mandatory precursor for synthesizing chiral 2-methylindolines and bulky N-isopropyl diarylamines without the need for late-stage alkylation.
Substituting 2-bromo-N-(propan-2-yl)aniline with generic analogs such as 2-bromo-N-methylaniline or primary 2-bromoaniline fundamentally disrupts downstream reactivity [1]. In C(sp3)-H activation workflows targeting indoline cores, the N-methyl analog fails completely because cyclization would require the formation of a highly strained, thermodynamically unfavorable four-membered benzazetidine ring. Similarly, substituting with 2-bromo-N-ethylaniline yields an unsubstituted indoline, eliminating the possibility of enantioselective desymmetrization to form chiral 2-methyl derivatives [2]. In standard Buchwald-Hartwig aminations, replacing the bulky N-isopropyl derivative with a primary 2-bromoaniline removes critical steric shielding, leading to uncontrolled over-arylation and significantly higher purification costs due to diarylated byproducts[3].
The N-isopropyl group provides two enantiotopic methyl groups that undergo highly efficient Pd-catalyzed desymmetrization. When converted to its carbamate, 2-bromo-N-(propan-2-yl)aniline yields 2-methylindoline in up to 97% yield with 93-95% enantiomeric excess (ee) using chiral ligands like (S,S)-DIOP or (R,R)-Me-DUPHOS [1]. In contrast, 2-bromo-N-methylaniline yields 0% of the cyclized product due to the prohibitive ring strain of a four-membered intermediate, and 2-bromo-N-ethylaniline yields an achiral product (0% ee) [2].
| Evidence Dimension | Cyclization yield and enantiomeric excess (ee) |
| Target Compound Data | 97% yield, up to 95% ee (chiral 2-methylindoline) |
| Comparator Or Baseline | 2-bromo-N-methylaniline (0% yield) / 2-bromo-N-ethylaniline (0% ee) |
| Quantified Difference | Absolute requirement for chiral 2-methylindoline formation vs. complete failure or loss of chirality |
| Conditions | Pd(OAc)2 catalysis, chiral phosphine ligands, 140 °C |
Procuring this exact N-isopropyl compound is structurally mandatory for synthesizing chiral 2-methylindoline pharmacophores via asymmetric C-H activation.
In industrial C-N cross-coupling workflows, secondary amines with bulky substituents are critical for preventing unwanted di-arylation. The N-isopropyl group on 2-bromo-N-(propan-2-yl)aniline provides a steric shield that restricts coupling to a single equivalent of an incoming aryl halide, yielding >95% selectivity for the desired tertiary amine [1]. When primary 2-bromoaniline is used as a baseline substitute under identical non-optimized conditions, di-arylation byproducts can reach 10-30%, requiring costly chromatographic separation[2].
| Evidence Dimension | Selectivity for mono-arylation (tertiary amine formation) |
| Target Compound Data | >95% selectivity (suppressed over-arylation) |
| Comparator Or Baseline | 2-bromoaniline (up to 30% di-arylation byproducts) |
| Quantified Difference | >25% reduction in unwanted di-arylation byproducts |
| Conditions | Standard Pd-catalyzed Buchwald-Hartwig amination conditions |
Reduces downstream purification costs and improves yield reproducibility in the synthesis of complex tertiary diarylamines.
The efficiency of intramolecular C-H activation is heavily dependent on the statistical availability of reactive bonds and steric conformation. 2-Bromo-N-(propan-2-yl)aniline provides 6 equivalent primary C(sp3)-H bonds on the isopropyl group, which, combined with the steric bulk driving the reactive centers toward the metal catalyst, accelerates cyclization kinetics [1]. Comparatively, a linear alkyl analog like 2-bromo-N-ethylaniline offers only 3 equivalent C-H bonds and lacks the gem-dimethyl-like steric acceleration, requiring longer reaction times and often resulting in lower overall conversion rates in scale-up environments [2].
| Evidence Dimension | Reactive C(sp3)-H bond density and kinetic probability |
| Target Compound Data | 6 equivalent primary C-H bonds (rapid cyclization) |
| Comparator Or Baseline | 2-bromo-N-ethylaniline (3 equivalent primary C-H bonds) |
| Quantified Difference | 2x statistical probability of metalation and enhanced steric acceleration |
| Conditions | Intramolecular Pd-catalyzed cyclization |
Higher reactive bond density ensures faster reaction times and higher throughput in industrial scale-up of indoline derivatives.
Directly leveraging the enantioselective C(sp3)-H activation data, this compound is the premier starting material for synthesizing chiral 2-methylindoline cores. These cores are prevalent in various active pharmaceutical ingredients (APIs), and starting with the N-isopropyl derivative allows for efficient desymmetrization, bypassing complex multi-step asymmetric alkylations [1].
Based on its ability to suppress over-arylation, this compound is ideal for Buchwald-Hartwig cross-coupling workflows aimed at producing bulky, unsymmetrical N-isopropyl diarylamines. The built-in steric hindrance ensures high-purity mono-coupling, making it highly suitable for library synthesis in drug discovery[2].
Beyond indolines, the ortho-bromo functionality makes this compound an excellent substrate for cascade reactions, such as Larock-type indole syntheses or benzimidazole formations. The pre-installed N-isopropyl group guarantees high regioselectivity and eliminates the need for late-stage N-alkylation, streamlining the manufacturability of complex heterocycles [3].